Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium
Overview
Description
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium is a chemical compound with the molecular formula C22H27AlO5. It is commonly used as a stabilizer in polymers, enhancing their thermal stability. This compound appears as a white crystalline solid and is known for its stability under normal conditions .
Preparation Methods
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium can be synthesized through the reaction of benzoyl chloride and 1,1-dimethylethylalane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods involve similar synthetic routes but are scaled up to meet commercial demands .
Chemical Reactions Analysis
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this reaction is less common.
Substitution: Substitution reactions are more prevalent, where the tert-butyl groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium involves its interaction with polymer chains. It acts as a stabilizer by enhancing the thermal stability of the polymers, preventing degradation at high temperatures. The molecular targets include the polymer chains themselves, where it forms stable complexes that resist thermal breakdown.
Comparison with Similar Compounds
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium is unique due to its specific structure and stabilizing properties. Similar compounds include:
This compound hydrate: This compound has similar stabilizing properties but includes a hydrate form.
Aluminium bis(4-tert-butylbenzoate): Another stabilizer used in polymers, but with slightly different properties and applications
These compounds share similar uses but differ in their specific chemical structures and the extent of their stabilizing effects.
Biological Activity
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium, with the molecular formula C22H27AlO5 and CAS number 13170-05-3, is a chemical compound that has garnered interest for its potential biological activities. This compound is primarily recognized for its role as a stabilizer in polymer chemistry, but emerging research suggests it may also have significant biological implications.
- Molecular Weight : 398.428 g/mol
- Density : Not available
- Boiling Point : 283.3°C
- Flash Point : 134.9°C
- Molecular Structure : The compound features two tert-butyl benzoate groups coordinated to an aluminium center, which contributes to its unique properties.
The biological activity of this compound is hypothesized to involve its interaction with various biological macromolecules. The stabilizing properties of this compound in polymers suggest that it may also stabilize certain biological structures or enzymes, potentially influencing their activity.
In Vitro Studies
Research indicates that this compound may exhibit antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress .
Enzyme Interaction
The compound's potential as an enzyme inhibitor has been explored in various studies. Its structural features allow it to interact with specific enzymes, potentially modulating their activity. For instance, derivatives of related compounds have shown promise as FXR antagonists, suggesting a pathway for further investigation into the biological roles of this compound .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
In comparison to other aluminium-based stabilizers, this compound stands out due to its dual functionality in both polymer chemistry and potential biological applications. Other similar compounds include:
Compound Name | Structure Type | Primary Use |
---|---|---|
Aluminium bis(4-tert-butylbenzoate) | Similar stabilizer | Polymer applications |
Aluminium hydroxide derivatives | General stabilizer | Various industrial uses |
Properties
InChI |
InChI=1S/2C11H14O2.Al.H2O/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;;/h2*4-7H,1-3H3,(H,12,13);;1H2/q;;+2;/p-2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXQZTKOKSWXHY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O[Al]OC(=O)C2=CC=C(C=C2)C(C)(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28AlO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065369 | |
Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13170-05-3 | |
Record name | Aluminum hydroxybis(4-(tert-butyl)benzoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[4-(tert-butyl)benzoato-O]hydroxyaluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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